1-[Ethoxy(phenyl)methyl]-1H-imidazole
Description
Properties
CAS No. |
928838-68-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)methyl]imidazole |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12(14-9-8-13-10-14)11-6-4-3-5-7-11/h3-10,12H,2H2,1H3 |
InChI Key |
PRQBLOUGNYPXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Imidazole with Ethoxy(phenyl)methyl Precursors
One common approach is the nucleophilic substitution of imidazole with an appropriate ethoxy(phenyl)methyl halide or equivalent electrophile. The process involves:
- Starting Materials: Imidazole and ethoxy(phenyl)methyl bromide or chloride.
- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, under reflux or elevated temperature to facilitate the substitution.
- Catalysts/Base: Mild bases like potassium carbonate or sodium hydride to deprotonate imidazole and enhance nucleophilicity.
- Workup: Extraction, washing, drying, and purification by column chromatography.
This method provides direct access to the target compound but requires synthesis or availability of the ethoxy(phenyl)methyl halide intermediate.
Multi-Component One-Pot Synthesis
Recent advances have demonstrated one-pot synthesis methods for imidazole derivatives, which can be adapted for 1-[Ethoxy(phenyl)methyl]-1H-imidazole by using:
- Reactants: Aromatic aldehydes (e.g., benzaldehyde), ethoxy-containing reagents, and imidazole or its precursors.
- Catalysts: Acidic catalysts such as hydrochloric acid or ammonium acetate to promote cyclization.
- Conditions: Solvent-free or mild solvent-assisted heating (around 70 °C) for 1–3 hours.
- Advantages: Environmentally friendly, high yields, and simplified purification.
Such methods leverage the condensation of aldehydes with imidazole derivatives under acidic conditions, followed by intramolecular cyclization to form the substituted imidazole ring.
Acid-Mediated Denitrogenative Transformation
A more specialized approach involves acid-mediated transformations of acetonitrile derivatives bearing phenyl and ethoxy substituents, leading to functionalized imidazoles. For example:
- Step 1: Preparation of substituted acetonitrile derivatives.
- Step 2: Reaction with diethyl 2-azidoacetaldehyde diethyl acetal and potassium tert-butoxide in dimethyl sulfoxide at 70 °C.
- Step 3: Reflux with concentrated hydrochloric acid in corresponding alcohol solvents to yield 1H-imidazole derivatives.
- Purification: Chromatography using hexane/ethyl acetate mixtures.
This method has been shown to efficiently produce various 1-substituted imidazoles, potentially including ethoxy(phenyl)methyl variants.
Grignard Reaction Route
Another synthetic route involves the reaction of 2-acylimidazole derivatives with Grignard reagents:
- Starting Material: 2-acyl-1H-imidazole.
- Reagent: Phenylmagnesium bromide or benzylmagnesium bromide.
- Conditions: Ether solvent under ice cooling to room temperature.
- Outcome: Formation of 1-substituted imidazole alcohols, which can be further modified to introduce ethoxy groups.
Comparative Data Table of Preparation Methods
Research Results and Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show characteristic aromatic proton signals between δ 7.0–7.5 ppm and ethoxy methylene protons around δ 3.5–4.0 ppm. Imidazole ring protons appear in the δ 6.5–7.0 ppm range.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula of this compound, with exact mass matching calculated values.
- Infrared Spectroscopy (IR): Key absorption bands include C–O stretching (~1100 cm⁻¹), aromatic C–H stretching (~3000 cm⁻¹), and imidazole ring vibrations (~1500–1600 cm⁻¹).
- Elemental Analysis: Confirms purity and correct elemental composition matching theoretical values.
Chemical Reactions Analysis
Types of Reactions
1-[Ethoxy(phenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated imidazole derivatives.
Scientific Research Applications
1-[Ethoxy(phenyl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-[Ethoxy(phenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The ethoxy and phenylmethyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the imidazole ring significantly influence molecular weight (MW), solubility, and lipophilicity. A comparative analysis of key analogs is provided below:
Key Observations :
- Substituent Effects : The ethoxyphenyl group in the target compound introduces an ether linkage, enhancing polarity compared to purely aromatic substituents (e.g., biphenyl in bifonazole). This may improve aqueous solubility relative to clotrimazole, which has a chlorophenyl group increasing lipophilicity .
Crystallographic and Spectroscopic Data
- Crystal Structures : Bifonazole () exhibits a dihedral angle of 87.02° between the imidazole and biphenyl rings, influencing its three-dimensional packing and hydrogen-bonding network . Similar analyses for the target compound would require X-ray crystallography.
- Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., Compounds 5–7 in ) provide benchmarks for verifying the target compound’s structure .
Q & A
Q. What are the common synthetic routes for preparing 1-[Ethoxy(phenyl)methyl]-1H-imidazole and its derivatives?
The synthesis typically involves palladium-catalyzed regioselective C-H bond arylations or cyclization reactions. For example:
- Pd-Catalyzed Arylation : A palladium catalyst enables regioselective coupling of the imidazole core with aryl halides (e.g., 4-bromoaniline) under optimized conditions (e.g., 100°C, 24 hours), yielding derivatives with high purity after silica gel chromatography .
- Cyclization Methods : Precursors like α-halo ketones or aldehydes are condensed with 1,2-diamines in acidic conditions (e.g., ZnCl₂ as a catalyst) to form the imidazole ring, followed by ethoxy-phenylmethyl group introduction via nucleophilic substitution .
- Multi-Step Functionalization : Derivatives are synthesized through sequential reactions, such as propargyl group attachment via Sonogashira coupling, enabling further click chemistry modifications .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, distinct chemical shifts for imidazole protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.2–1.5 ppm) resolve structural ambiguities .
- X-Ray Crystallography : Provides precise molecular conformation data, such as dihedral angles between the imidazole ring and substituents (e.g., 87.02° for biphenyl groups) and hydrogen-bonding networks in the crystal lattice .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages (e.g., <0.3% deviation for compound 8 in ).
Advanced Research Questions
Q. How can regioselective C-H functionalization strategies enhance the diversification of this compound’s derivatives?
- Palladium-Catalyzed Direct Arylation : Using Pd(OAc)₂/XPhos catalytic systems, aryl halides selectively functionalize the C5 position of the imidazole ring, avoiding protection/deprotection steps. This method achieves >85% yield for compounds like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole .
- Electrophilic Substitution : Nitration or halogenation at specific positions (e.g., para to the ethoxy group) is guided by electronic effects, confirmed via Hammett substituent constants .
Q. What strategies resolve discrepancies in reported biological activity data across structurally similar derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) correlates with activity trends. For example, trifluoromethyl groups enhance antifungal activity due to increased lipophilicity .
- Computational Validation : Molecular docking (e.g., EGFR kinase domain) identifies critical binding interactions, such as hydrogen bonds between the imidazole nitrogen and Thr766 residue, explaining potency variations among derivatives .
- Standardized Assays : Replicating enzyme inhibition (e.g., xanthine oxidase) under identical conditions (pH 7.4, 37°C) minimizes inter-lab variability .
Q. What crystallographic insights inform the design of derivatives with improved stability and bioavailability?
- Intermolecular Interactions : Hydrogen bonds (e.g., N–H···N between imidazole rings) and C–H···π stacking stabilize the crystal lattice, influencing solubility and melting points (e.g., 150–152°C for compound 8 ).
- Conformational Flexibility : Dihedral angles between substituents (e.g., 78.20° for biphenyl groups) impact molecular rigidity and pharmacokinetic properties. Derivatives with planar conformations exhibit enhanced membrane permeability .
Q. How can computational methods predict and optimize the ADMET profiles of novel derivatives?
- In Silico Tools : SwissADME predicts logP values to optimize lipophilicity (target range: 2–5), while ProTox-II assesses hepatotoxicity risks via cytochrome P450 binding affinity .
- Molecular Dynamics Simulations : Simulate blood-brain barrier penetration by analyzing free energy profiles of derivatives in lipid bilayers .
Methodological Guidance for Data Contradictions
- Comparative Spectroscopic Analysis : Overlay ¹H NMR spectra of disputed derivatives to identify impurities or tautomeric forms (e.g., keto-enol tautomerism in thiol-substituted analogs ).
- Crystallographic Reanalysis : Re-examine X-ray data (e.g., CCDC 1538327 ) to verify bond lengths/angles and detect polymorphism.
- Reproducibility Protocols : Standardize synthetic conditions (e.g., solvent purity, inert atmosphere) and biological assays (e.g., cell line passage number) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
